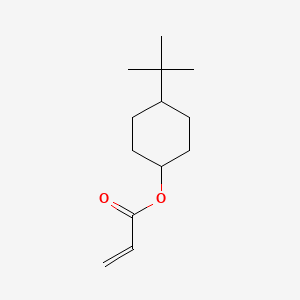

4-tert-Butylcyclohexyl acrylate

Description

Properties

IUPAC Name |

(4-tert-butylcyclohexyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-5-12(14)15-11-8-6-10(7-9-11)13(2,3)4/h5,10-11H,1,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIJAUHBAWLPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

171730-39-5 | |

| Record name | 2-Propenoic acid, 4-(1,1-dimethylethyl)cyclohexyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171730-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID001004378 | |

| Record name | 4-tert-Butylcyclohexyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 4-(1,1-dimethylethyl)cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

84100-23-2 | |

| Record name | 4-tert-Butylcyclohexyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84100-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 4-(1,1-dimethylethyl)cyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084100232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 4-(1,1-dimethylethyl)cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-tert-Butylcyclohexyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001004378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,1-dimethylethyl)cyclohexyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of 4-tert-Butylcyclohexyl Acrylate: A Technical Guide to NMR Interpretation

Abstract

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-tert-Butylcyclohexyl acrylate, a significant monomer in polymer and materials science. The guide is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural elucidation of this compound. A central focus is placed on the critical role of stereochemistry—specifically the differentiation of cis and trans isomers—in the interpretation of ¹H and ¹³C NMR spectra. Due to the conformational locking imparted by the bulky tert-butyl group, the orientation of the acrylate moiety (axial vs. equatorial) gives rise to distinct and predictable spectral signatures. This guide synthesizes fundamental principles of conformational analysis with detailed spectral interpretation to provide a robust framework for the characterization of this compound.

Introduction: The Significance of Stereochemistry

This compound (TBCHA) is a cycloaliphatic acrylate monomer utilized in the synthesis of various polymers. Its properties, such as high glass transition temperature and excellent durability, make it a valuable component in coatings, adhesives, and inks. TBCHA is synthesized through the esterification of 4-tert-butylcyclohexanol, a reaction that typically yields a mixture of cis and trans isomers.[1][2][3][4][5][6] The stereoisomeric composition of the monomer is of paramount importance as it directly influences the physicochemical properties of the resulting polymers.

The large tert-butyl group on the cyclohexane ring acts as a conformational lock, preferentially occupying the equatorial position to minimize steric strain.[3] This forces the acrylate group in the trans isomer into an axial orientation, while in the cis isomer, it resides in an equatorial position. This fixed conformational preference is the key to distinguishing the isomers by NMR spectroscopy, as the chemical environment of the ring protons, particularly the proton on the carbon bearing the acrylate group (C1), is markedly different.

This guide will first establish the foundational principles of NMR spectroscopy in conformationally rigid cyclohexane systems and then apply these principles to the detailed analysis of the ¹H and ¹³C NMR spectra of both cis and trans-4-tert-Butylcyclohexyl acrylate.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for the acquisition of high-quality NMR spectra is crucial for accurate structural elucidation.

2.1. Sample Preparation

-

Sample: this compound (commercial samples are typically a mixture of cis and trans isomers).[2][3][4][5][6]

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for this compound and its single, easily identifiable solvent peak.

-

Concentration: Prepare a solution of approximately 10-20 mg of the analyte in 0.6-0.7 mL of CDCl₃.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.2. Instrumentation and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex multiplets of the cyclohexyl protons.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Conformational Analysis: The Foundation of Spectral Interpretation

The interpretation of the NMR spectra of this compound is predicated on the principles of conformational analysis of substituted cyclohexanes.

Figure 1: Logical workflow illustrating how the stereoisomerism of this compound dictates the orientation of the H1 proton and, consequently, its unique NMR spectral features.

The bulky tert-butyl group strongly prefers the equatorial position to avoid sterically unfavorable 1,3-diaxial interactions. This effectively "locks" the cyclohexane ring into a single chair conformation for each isomer.

-

trans Isomer: The acrylate group is in the axial position, and the proton at C1 is therefore in the equatorial position.

-

cis Isomer: The acrylate group is in the equatorial position, and the proton at C1 is in the axial position.

This difference in the orientation of the C1 proton is the most significant factor in distinguishing the two isomers by ¹H NMR.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum of a mixture of cis and trans-4-tert-Butylcyclohexyl acrylate will show two distinct sets of signals, particularly for the H1 proton.

4.1. The Acrylate Group Protons (δ 5.8 - 6.4 ppm)

The three vinyl protons of the acrylate moiety give rise to a characteristic set of signals in the downfield region of the spectrum. They form an AMX spin system, resulting in three distinct multiplets, each integrating to one proton.

-

Hα (geminal to the carbonyl group): Typically a doublet of doublets (dd).

-

Hβ-cis (cis to the ester group): A doublet of doublets (dd).

-

Hβ-trans (trans to the ester group): A doublet of doublets (dd).

The coupling constants are diagnostic:

-

Jtrans (Hα - Hβ-trans) ≈ 17 Hz

-

Jcis (Hα - Hβ-cis) ≈ 10.5 Hz

-

Jgeminal (Hβ-cis - Hβ-trans) ≈ 1.5 Hz

These values are largely independent of the cyclohexane ring's stereochemistry.

4.2. The Cyclohexyl Ring Protons (δ 0.8 - 5.0 ppm)

This region of the spectrum is more complex due to the overlapping signals of the cyclohexane protons. However, the signal for the H1 proton (the proton on the carbon attached to the oxygen of the acrylate group) is highly informative.

4.2.1. cis Isomer (Axial H1)

-

Chemical Shift: The axial H1 proton of the cis isomer is expected to resonate at a lower chemical shift (further upfield, likely around δ 4.5-4.7 ppm ) compared to the equatorial H1 of the trans isomer. This is due to the shielding effect of the C-C single bonds of the cyclohexane ring.[7][8]

-

Multiplicity and Coupling Constants: The axial H1 proton is coupled to two axial protons (at C2 and C6) and two equatorial protons (at C2 and C6). This results in a multiplet that is often described as a triplet of triplets. The key diagnostic feature is the presence of large axial-axial coupling constants (Jax-ax) of approximately 10-12 Hz . The axial-equatorial couplings (Jax-eq) are much smaller, around 2-5 Hz .[7]

4.2.2. trans Isomer (Equatorial H1)

-

Chemical Shift: The equatorial H1 proton of the trans isomer is expected to be deshielded relative to the axial H1 of the cis isomer, and its signal will appear further downfield, likely in the region of δ 4.8-5.0 ppm .

-

Multiplicity and Coupling Constants: The equatorial H1 proton is coupled to two axial protons and two equatorial protons. All of these couplings are either equatorial-axial or equatorial-equatorial, both of which are small (around 2-5 Hz ).[7] Consequently, the H1 signal for the trans isomer will be a narrower multiplet with no large couplings. It may appear as a triplet or a more complex narrow multiplet.

4.3. The tert-Butyl Group Protons (δ ~0.85 ppm)

The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately δ 0.85 ppm . This signal is a useful integration standard.

Table 1: Predicted ¹H NMR Data for cis and trans-4-tert-Butylcyclohexyl Acrylate

| Proton Assignment | cis Isomer (Predicted) | trans Isomer (Predicted) |

| -C(CH₃)₃ | ~0.85 ppm (s, 9H) | ~0.85 ppm (s, 9H) |

| Cyclohexyl CH₂ | ~1.0 - 2.2 ppm (m, 8H) | ~1.0 - 2.2 ppm (m, 8H) |

| Cyclohexyl CH-C(CH₃)₃ | ~1.0 - 1.2 ppm (m, 1H) | ~1.0 - 1.2 ppm (m, 1H) |

| H1 (CH-O) | ~4.6 ppm (tt, 1H, J ≈ 11, 4 Hz) | ~4.9 ppm (m, 1H, small J) |

| Acrylate CH=CH₂ | ~5.8 ppm (dd, 1H, J ≈ 10.5, 1.5 Hz) | ~5.8 ppm (dd, 1H, J ≈ 10.5, 1.5 Hz) |

| Acrylate CH=CH₂ | ~6.1 ppm (dd, 1H, J ≈ 17, 10.5 Hz) | ~6.1 ppm (dd, 1H, J ≈ 17, 10.5 Hz) |

| Acrylate CH=CH₂ | ~6.4 ppm (dd, 1H, J ≈ 17, 1.5 Hz) | ~6.4 ppm (dd, 1H, J ≈ 17, 1.5 Hz) |

Detailed ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides complementary information and confirms the stereochemical assignment.

5.1. The Acrylate Group Carbons

-

Carbonyl Carbon (C=O): This will appear as a sharp singlet in the downfield region, typically around δ 165-166 ppm .

-

Vinyl Carbons (=CH₂ and =CH-): These will appear in the region of δ 128-131 ppm .

5.2. The Cyclohexyl Ring Carbons

The chemical shifts of the cyclohexane carbons are also influenced by the stereochemistry of the acrylate substituent.

-

C1 (CH-O): The chemical shift of this carbon is highly diagnostic. In the cis isomer (equatorial acrylate), C1 is expected to be shielded (upfield) compared to the trans isomer (axial acrylate). This is due to the gamma-gauche effect, where a substituent has a shielding effect on a carbon that is three bonds away and in a gauche conformation. Predicted shifts are ~70-72 ppm for the cis isomer and ~67-69 ppm for the trans isomer .

-

C4 (CH-C(CH₃)₃): This carbon will be found around δ 47 ppm .

-

Other Cyclohexyl Carbons (CH₂): These will appear in the range of δ 20-36 ppm . The chemical shifts will differ slightly between the two isomers.

5.3. The tert-Butyl Group Carbons

-

Quaternary Carbon (-C(CH₃)₃): A singlet around δ 32 ppm .

-

Methyl Carbons (-C(CH₃)₃): A singlet around δ 27.5 ppm .

Table 2: Predicted ¹³C NMR Data for cis and trans-4-tert-Butylcyclohexyl Acrylate

| Carbon Assignment | cis Isomer (Predicted) | trans Isomer (Predicted) |

| -C(CH₃)₃ | ~27.5 ppm | ~27.5 ppm |

| -C(CH₃)₃ | ~32.3 ppm | ~32.3 ppm |

| Cyclohexyl C2, C6 | ~31-33 ppm | ~28-30 ppm |

| Cyclohexyl C3, C5 | ~25-27 ppm | ~25-27 ppm |

| Cyclohexyl C4 | ~47.1 ppm | ~47.1 ppm |

| C1 (CH-O) | ~71 ppm | ~68 ppm |

| Acrylate =CH₂ | ~128 ppm | ~128 ppm |

| Acrylate =CH | ~131 ppm | ~131 ppm |

| C=O | ~166 ppm | ~166 ppm |

Synthesis and Isomer Ratios

This compound is typically synthesized by the esterification of 4-tert-butylcyclohexanol with acrylic acid or one of its derivatives. The stereochemical outcome of the synthesis of the precursor alcohol can influence the final isomer ratio of the acrylate. For instance, the hydrogenation of 4-tert-butylphenol can be controlled to favor the formation of the cis-4-tert-butylcyclohexanol.[9] Subsequent esterification under conditions that do not cause epimerization will yield a product enriched in the cis-acrylate. The relative integration of the distinct H1 proton signals in the ¹H NMR spectrum can be used to determine the cis/trans ratio in a given sample.

Figure 2: A simplified workflow illustrating the synthesis of this compound and the role of NMR in determining the final isomer ratio.

Conclusion

The NMR spectroscopic analysis of this compound is a powerful tool for its structural characterization, with the key to a detailed interpretation lying in the understanding of its stereochemistry. The conformationally locked cyclohexane ring, a consequence of the bulky tert-butyl group, leads to distinct and predictable ¹H and ¹³C NMR spectra for the cis and trans isomers. The chemical shift and, most notably, the coupling constants of the H1 proton serve as unambiguous markers for stereochemical assignment. The principles and predicted spectral data outlined in this guide provide a comprehensive framework for researchers and scientists to confidently identify and quantify the isomeric composition of this compound, ensuring a thorough understanding of this important industrial monomer.

References

- 1. mriquestions.com [mriquestions.com]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. This compound (cis- and trans- mixture) … [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 84100-23-2 | TCI EUROPE N.V. [tcichemicals.com]

- 7. Proton NMR distinguishes axial and equatorial protons in cyclohexanes [ns1.almerja.com]

- 8. reddit.com [reddit.com]

- 9. EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]

FT-IR spectrum of 4-tert-Butylcyclohexyl acrylate monomer

An In-depth Technical Guide to the FT-IR Spectrum of 4-tert-Butylcyclohexyl Acrylate (TBCHA) Monomer

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (TBCHA), a cycloaliphatic acrylate monomer widely utilized in the formulation of adhesives, coatings, and inks.[1][2] As a Senior Application Scientist, this document moves beyond a simple spectral interpretation, offering a detailed examination of the underlying molecular vibrations, the influence of stereoisomerism, and a robust, field-tested experimental protocol for acquiring high-fidelity spectral data using Attenuated Total Reflectance (ATR). This guide is intended for researchers, quality control analysts, and formulation scientists who require a deep and practical understanding of TBCHA's spectroscopic characteristics for material identification, purity assessment, and reaction monitoring.

Introduction: The Molecular Profile of this compound

This compound (TBCHA), with the chemical formula C₁₃H₂₂O₂, is an ester functionalized monomer.[1][] Its structure is characterized by two key components: a reactive acrylate group (H₂C=CH-COO-) and a bulky 4-tert-butylcyclohexyl group.[1] The latter confers desirable properties to the resulting polymers, such as enhanced toughness, impact resistance, and hydrophobicity.[2]

1.1. Chemical Structure and Isomerism

The molecular structure consists of a cyclohexane ring where a tert-butyl group and an acrylate group are attached to carbons 1 and 4. Due to the substituted cyclohexane ring, TBCHA exists as a mixture of cis and trans diastereomers.[4][5]

-

Trans-isomer: The tert-butyl and acrylate groups are on opposite sides of the cyclohexane ring's plane. To minimize steric hindrance, the exceptionally bulky tert-butyl group preferentially occupies an equatorial position, forcing the acrylate group to also be in an equatorial position.[6]

-

Cis-isomer: The groups are on the same side of the plane. Again, the tert-butyl group dominates sterically and occupies an equatorial position, which forces the acrylate group into an axial position.[6]

This stereoisomerism is a critical consideration, as the axial versus equatorial orientation of the C-O-C ester linkage can induce subtle but discernible shifts in the vibrational frequencies within the FT-IR spectrum, particularly in the complex "fingerprint" region.

The Principles of FT-IR Spectroscopy for Monomer Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending, rocking). An FT-IR spectrum is a plot of this absorption versus wavenumber (cm⁻¹), which serves as a unique molecular "fingerprint."

For the analysis of liquid monomers like TBCHA, Attenuated Total Reflectance (ATR) has become the predominant sampling technique.[7][8] ATR-FTIR operates on the principle of total internal reflection within a high-refractive-index crystal (such as diamond or zinc selenide).[9][10] An infrared beam is directed through the crystal, creating an evanescent wave that penetrates a few microns into the sample placed in direct contact with the crystal surface.[7][8] This interaction allows for the acquisition of a high-quality spectrum with virtually no sample preparation, making it an ideal method for rapid and non-destructive analysis.[9][11]

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

The following protocol outlines a validated method for obtaining the FT-IR spectrum of liquid TBCHA monomer using a standard laboratory FT-IR spectrometer equipped with a diamond ATR accessory.

3.1. Step-by-Step Methodology

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Accessory Cleaning: Meticulously clean the surface of the ATR diamond crystal. Use a solvent-grade isopropanol or acetone on a lint-free wipe to remove any residual contaminants.

-

Background Spectrum Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of this compound monomer directly onto the center of the ATR crystal. For this liquid sample, sufficient contact is achieved without applying pressure.[10]

-

Spectrum Acquisition: Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

-

Typical Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

-

Post-Measurement Cleaning: After the measurement is complete, thoroughly clean the TBCHA from the ATR crystal using a suitable solvent and a lint-free wipe.

3.2. Experimental Workflow Diagram

Caption: Figure 1: ATR-FTIR Analysis Workflow for TBCHA.

Detailed Spectral Interpretation

The FT-IR spectrum of TBCHA is rich with information, clearly showing absorptions characteristic of its constituent functional groups. The analysis below dissects the spectrum into its key regions and assigns the prominent absorption bands to their corresponding molecular vibrations.

4.1. C-H Stretching Vibrations (3100 - 2800 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds.

-

=C-H Stretch (Acrylate): A weak to medium band is expected just above 3000 cm⁻¹, typically around 3040-3080 cm⁻¹ , corresponding to the C-H stretching of the vinyl (=CH₂) group.

-

C-H Stretches (Aliphatic): A series of strong, sharp peaks appear just below 3000 cm⁻¹. These are due to the C-H bonds in the tert-butyl and cyclohexyl groups.

-

~2960 cm⁻¹: Asymmetric stretching of methyl groups (-CH₃) in the tert-butyl moiety.[12]

-

~2930 cm⁻¹: Asymmetric stretching of methylene groups (-CH₂) in the cyclohexane ring.[12]

-

~2870 cm⁻¹: Symmetric stretching of methyl groups (-CH₃).[12]

-

~2850 cm⁻¹: Symmetric stretching of methylene groups (-CH₂).[12]

-

4.2. Carbonyl and Alkene Stretching Region (1800 - 1600 cm⁻¹)

This region contains two of the most diagnostic peaks for an acrylate monomer.

-

C=O Stretch (Ester): An intense, sharp absorption band is observed around 1725 cm⁻¹ . This is the characteristic carbonyl stretch of the α,β-unsaturated ester, a hallmark of the acrylate group. Acrylate esters typically exhibit strong C=O, C-C-O, and O-C-C linkages.[13]

-

C=C Stretch (Alkene): A band of medium to weak intensity appears around 1637 cm⁻¹ .[14][15] This peak corresponds to the carbon-carbon double bond stretching of the acrylate group. Its intensity is often lower than the carbonyl stretch. During polymerization, this peak diminishes, making it ideal for monitoring the curing process.[14][16]

4.3. The Fingerprint Region (1500 - 600 cm⁻¹)

This region contains a complex series of bands arising from bending vibrations and skeletal vibrations of the entire molecule, making it unique to TBCHA.

-

C-H Bending Vibrations:

-

~1465 cm⁻¹: Scissoring deformation of the -CH₂- groups in the cyclohexane ring, often overlapping with the asymmetric bending of the -CH₃ groups.[12][17]

-

~1390 cm⁻¹ and ~1370 cm⁻¹: A characteristic doublet arising from the symmetric bending of the methyl groups in the tert-butyl group. The splitting of this peak is a classic indicator of a tert-butyl or isopropyl group.[12][18]

-

-

C-O Stretching Vibrations (Ester Linkage): Acrylate esters display two very strong and characteristic C-O stretching bands.

-

~1240-1280 cm⁻¹: Asymmetric C-O-C stretching.

-

~1150-1190 cm⁻¹: Symmetric C-O-C stretching. These bands are part of the "Rule of Three" prominent peaks for esters (C=O, C-C-O, O-C-C).[13]

-

-

=C-H Bending Vibrations:

-

~985 cm⁻¹: Out-of-plane bending (wag) of the =C-H bonds of the acrylate group.

-

-

Cyclohexane Ring Vibrations: The cyclohexane ring itself has complex skeletal vibrations (C-C stretching and deformations) throughout the fingerprint region, including bands around 950 cm⁻¹.[19][20] The exact positions are sensitive to the cis/trans conformation.

4.4. Summary of Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3060 | =C-H Stretch | Acrylate | Weak to Medium |

| 2960 - 2850 | C-H Stretch | tert-Butyl & Cyclohexyl | Strong |

| ~1725 | C=O Stretch | α,β-Unsaturated Ester | Very Strong, Sharp |

| ~1637 | C=C Stretch | Acrylate | Medium to Weak |

| ~1465 | C-H Bend (Scissor) | Cyclohexyl (-CH₂-) | Medium |

| ~1390 & ~1370 | C-H Bend (Symmetric) | tert-Butyl (-CH₃) | Medium, Doublet |

| ~1260 & ~1170 | C-O-C Stretch | Ester | Very Strong |

| ~985 | =C-H Bend (Wag) | Acrylate | Medium to Strong |

Conclusion

The FT-IR spectrum of this compound provides a definitive fingerprint for its molecular structure. The analysis is anchored by the unambiguous identification of the intense carbonyl stretch (~1725 cm⁻¹), the characteristic C-H stretching patterns of the aliphatic rings and tert-butyl group (<3000 cm⁻¹), and the strong dual C-O stretching bands in the fingerprint region. Furthermore, the C=C absorption at ~1637 cm⁻¹ serves as a critical marker for the unreacted monomer, providing a quantitative handle for monitoring polymerization kinetics. This guide equips the researcher with the foundational knowledge and practical methodology to confidently employ FT-IR spectroscopy for the robust characterization and quality assessment of TBCHA.

References

- 1. CAS 84100-23-2: this compound [cymitquimica.com]

- 2. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]

- 4. labproinc.com [labproinc.com]

- 5. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 6. cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-buty... | Study Prep in Pearson+ [pearson.com]

- 7. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 8. agilent.com [agilent.com]

- 9. mt.com [mt.com]

- 10. m.youtube.com [m.youtube.com]

- 11. azom.com [azom.com]

- 12. davuniversity.org [davuniversity.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. azom.com [azom.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. youtube.com [youtube.com]

- 19. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. royalsocietypublishing.org [royalsocietypublishing.org]

Cis and trans isomers of 4-tert-Butylcyclohexyl acrylate

An In-Depth Technical Guide to the Cis and Trans Isomers of 4-tert-Butylcyclohexyl Acrylate

Abstract

This compound (TBCHA) is a cycloaliphatic acrylate monomer prized for its contribution to the performance of advanced polymers. Its utility in formulations for adhesives, inks, and high-performance coatings is well-documented, where it imparts excellent durability, hydrophobicity, and adhesion.[1][2] However, the commercially available monomer is typically a mixture of two geometric isomers: cis and trans.[3][4] These isomers, while chemically identical in composition, possess distinct three-dimensional structures that profoundly influence their physical properties and polymerization behavior. Consequently, the isomeric ratio is a critical, yet often overlooked, parameter that dictates the final characteristics of the polymer, including its glass transition temperature (Tg), hardness, and flexibility.[5] This guide provides an in-depth exploration of the stereochemistry, synthesis, separation, and characterization of the cis and trans isomers of TBCHA, offering researchers and drug development professionals the foundational knowledge required to harness the specific attributes of each isomer for targeted material design.

The Stereochemical Landscape: Axial vs. Equatorial Conformations

The core of TBCHA's isomerism lies in the stereochemistry of its substituted cyclohexane ring. The cyclohexane ring is not a planar hexagon; it predominantly exists in a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the substituents on each carbon can occupy one of two positions:

-

Axial (a): Perpendicular to the plane of the ring.

-

Equatorial (e): In the approximate plane of the ring.

The large tert-butyl group is sterically demanding and has a strong energetic preference for the equatorial position, which minimizes unfavorable 1,3-diaxial interactions. This preference effectively "locks" the conformation of the cyclohexane ring, forcing the other substituent—the acrylate group—to adopt a fixed axial or equatorial position, thus defining the isomer.

-

trans-4-tert-Butylcyclohexyl Acrylate: In the trans isomer, the acrylate group is on the opposite side of the ring from the tert-butyl group. With the tert-butyl group in the equatorial position, the acrylate group also occupies an equatorial position (1e, 4e). This diequatorial arrangement is the most thermodynamically stable conformation.

-

cis-4-tert-Butylcyclohexyl Acrylate: In the cis isomer, the acrylate group is on the same side of the ring. To accommodate the equatorial tert-butyl group, the acrylate group is forced into the more sterically hindered axial position (1a, 4e).

Caption: Chair conformations of trans (diequatorial) and cis (axial-equatorial) TBCHA.

Synthesis and Isomer Ratio Control

The standard industrial synthesis of TBCHA involves the esterification of 4-tert-butylcyclohexanol with acrylic acid or its derivatives (e.g., acryloyl chloride). The isomeric ratio of the final acrylate product is predominantly determined by the cis/trans ratio of the starting 4-tert-butylcyclohexanol.

A typical synthesis follows this pathway:

-

Hydrogenation: Phenol is alkylated with isobutylene to form 4-tert-butylphenol.

-

Reduction: The 4-tert-butylphenol is then hydrogenated over a catalyst (e.g., Nickel or Palladium) to produce 4-tert-butylcyclohexanol. This step yields a mixture of cis and trans alcohols. The ratio can be influenced by the choice of catalyst and reaction conditions.

-

Esterification: The resulting isomeric mixture of alcohols is reacted with acrylic acid, typically in the presence of an acid catalyst and a polymerization inhibitor, to yield TBCHA.

Causality in Synthesis: Controlling the final isomer ratio begins with the alcohol precursor. For instance, processes designed to produce high-purity cis-4-tert-butylcyclohexyl acetate often rely on starting with a high-cis alcohol mixture and maintaining conditions that prevent isomerization.[6] Researchers aiming for an isomer-specific polymer must either source an isomerically pure starting alcohol or perform a separation of the final acrylate product.

Analytical Characterization and Isomer Differentiation

Distinguishing and quantifying the cis and trans isomers is paramount for quality control and for correlating polymer structure with function. Several analytical techniques are employed, with NMR spectroscopy and gas chromatography being the most definitive.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for differentiating the isomers. The key diagnostic signal is the proton on the carbon atom bonded to the acrylate oxygen (C1-H). Its chemical shift and, more importantly, its coupling pattern (multiplicity and J-values) are highly dependent on its orientation (axial or equatorial).

-

trans Isomer (C1-H is axial): The proton at the C1 position is axial. It exhibits large couplings to the two adjacent axial protons (J_ax-ax, typically 8-12 Hz) and smaller couplings to the two adjacent equatorial protons (J_ax-eq, typically 2-5 Hz). This results in a wide, complex multiplet, often appearing as a triplet of triplets.

-

cis Isomer (C1-H is equatorial): The proton at the C1 position is equatorial. It has only small couplings to its four adjacent neighbors (J_eq-ax and J_eq-eq, typically 2-5 Hz). This produces a characteristically narrow multiplet.

While direct NMR data for TBCHA isomers is proprietary, extensive studies on the precursor alcohols, cis- and trans-4-tert-butylcyclohexanol, provide a reliable proxy for these principles.[7][8][9]

Table 1: Expected ¹H NMR Signatures for TBCHA Isomers

| Isomer | C1-Proton Orientation | Expected Signal for C1-Proton | Rationale for Coupling |

| trans | Axial | Broad multiplet (width > 20 Hz) | Large axial-axial (J_aa) couplings |

| cis | Equatorial | Narrow multiplet (width < 10 Hz) | Small axial-equatorial (J_ae) and equatorial-equatorial (J_ee) couplings |

Gas Chromatography (GC)

GC is the workhorse method for determining the isomeric ratio in a sample. The isomers have slightly different volatilities and polarities, allowing for their separation on a capillary column.

The cis isomer, with its axial acrylate group, is generally more sterically shielded and can sometimes be more volatile, leading to a shorter retention time than the more stable trans isomer. However, the exact elution order can depend on the stationary phase of the GC column. Quantification is achieved by integrating the peak areas, assuming a similar response factor for both isomers at the detector (typically a Flame Ionization Detector, FID).

Experimental Protocol: GC Method for Isomer Ratio Analysis

This protocol provides a self-validating system for routine analysis.

-

System Preparation:

-

Instrument: Agilent 7890 GC with FID or equivalent.

-

Column: Agilent DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen, constant flow mode (e.g., 1.2 mL/min).

-

Injector: Split/Splitless, 250°C, split ratio 50:1.

-

Detector: FID, 280°C.

-

-

Sample Preparation:

-

Prepare a ~1% (w/v) solution of the TBCHA sample in a high-purity solvent like dichloromethane or ethyl acetate.

-

-

Thermal Program:

-

Initial Temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Final Hold: Hold at 250°C for 5 minutes.

-

Rationale: The initial hold ensures sharp peaks, while the ramp is sufficient to elute both isomers with good resolution in a reasonable time.

-

-

Analysis and Quantification:

-

Inject 1 µL of the prepared sample.

-

Identify the two isomer peaks based on their retention times (validated with enriched standards if available).

-

Integrate the peak area for each isomer.

-

Calculate the percentage of each isomer: % Isomer = (Area_Isomer / Total_Area) * 100.

-

Caption: Workflow for the separation and identification of TBCHA isomers.

Impact on Polymer Properties and Applications

The choice of isomer has significant consequences for the final polymer's properties, stemming from differences in molecular geometry, which affects chain mobility and packing.

Table 2: Influence of Isomer Geometry on Polymer Properties

| Property | Predominantly trans-Isomer Polymer | Predominantly cis-Isomer Polymer | Field-Proven Insight |

| Glass Transition Temp. (Tg) | Higher | Lower | The more rigid, stable trans isomer restricts polymer chain rotation, leading to a higher Tg. Commercial TBCHA mixtures yield polymers with a Tg around 72°C.[1] Pure trans polymers would exhibit a higher Tg, resulting in harder materials. |

| Hardness & Scratch Resistance | High | Moderate | Directly correlated with Tg. High trans content is desirable for hard, protective coatings and plastic coatings.[5] |

| Flexibility & Impact Strength | Lower | Higher | The less-ordered packing of chains from the cis isomer can lead to a more flexible polymer network with better impact resistance. |

| Adhesion | Excellent | Excellent | Both isomers benefit from the cycloaliphatic structure, which promotes strong adhesion to various substrates.[1] |

| Water Resistance & Weatherability | Excellent | Excellent | The hydrophobic tert-butyl group ensures low water uptake and high durability, a key feature of this monomer regardless of isomeric form.[10][11] |

Application-Specific Formulation:

-

High-Performance Coatings (Automotive, Electronics): Formulations requiring maximum hardness, thermal stability, and scratch resistance benefit from a high trans-isomer content.[2][10]

-

Pressure-Sensitive Adhesives (PSAs): A controlled blend of cis and trans isomers can be used to balance tack, peel strength, and shear resistance. A higher cis content can lower the Tg, making the adhesive softer and more compliant at room temperature.

-

UV-Curable Inks (Flexo, Screen): A high trans ratio contributes to fast curing speeds and the development of a tough, durable ink film.[5]

Conclusion

The cis and trans isomers of this compound are not interchangeable components. They are distinct chemical entities whose structural differences translate directly into macroscopic variations in polymer performance. The diequatorial trans isomer generally yields harder, more rigid polymers with higher glass transition temperatures, while the axial-equatorial cis isomer produces more flexible materials. A thorough understanding of the analytical methods required to characterize the isomeric ratio, coupled with knowledge of how this ratio impacts material properties, empowers scientists and formulators to move beyond generic specifications. By controlling or, at a minimum, quantifying the cis/trans content, they can precisely engineer polymers with tailored characteristics, optimizing performance for the most demanding applications.

References

- 1. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound (cis- and trans- mixture) … [cymitquimica.com]

- 4. This compound | 84100-23-2 | TCI EUROPE N.V. [tcichemicals.com]

- 5. specialchem.com [specialchem.com]

- 6. EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]

- 7. CIS-4-TERT-BUTYLCYCLOHEXANOL(937-05-3) 1H NMR spectrum [chemicalbook.com]

- 8. Solved For the mixture of cis- and | Chegg.com [chegg.com]

- 9. TRANS-4-TERT-BUTYLCYCLOHEXANOL(21862-63-5) 1H NMR [m.chemicalbook.com]

- 10. uychem.com [uychem.com]

- 11. discover.univarsolutions.com [discover.univarsolutions.com]

Solubility of 4-tert-Butylcyclohexyl acrylate in organic solvents

An In-Depth Technical Guide to the Solubility of 4-tert-Butylcyclohexyl Acrylate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (TBCHA), a cycloaliphatic acrylate monomer pivotal in the formulation of high-performance polymers, coatings, and adhesives.[1][2] We delve into the core physicochemical principles governing its solubility, present a predictive solubility profile across a range of common organic solvents, and provide a detailed, self-validating experimental protocol for precise solubility determination. This document is intended for researchers, scientists, and formulation chemists in the fields of polymer science and drug development who require a deep, practical understanding of this monomer's behavior in solution.

Introduction: The Molecular Profile and Industrial Relevance of TBCHA

This compound (CAS No. 84100-23-2) is an organic ester characterized by a molecular formula of C₁₃H₂₂O₂.[3][4] Structurally, it comprises a polar acrylate functional group attached to a bulky, non-polar 4-tert-butylcyclohexyl ring. This unique amphiphilic nature—a polar "head" and a significant hydrophobic "tail"—is the primary determinant of its physical properties and performance in formulations. Typically supplied as a colorless to pale yellow liquid, TBCHA is valued for its contribution to the durability, adhesion, and impact resistance of polymers.[4]

Understanding the solubility of TBCHA is not merely an academic exercise; it is fundamental to its application. In the synthesis of polymers and UV-curable resins, the monomer must be fully dissolved in a reaction medium or co-monomers to ensure uniform polymerization and predictable material properties.[1] In coatings and inks, solubility dictates film formation, leveling, and compatibility with other formulation components. Therefore, a robust knowledge of its solubility landscape is a prerequisite for successful product development and process optimization.

Foundational Principles of Solubility

The solubility of a solute in a solvent is governed by the thermodynamic principle encapsulated by the adage, "like dissolves like."[5] This concept is rooted in the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Dissolution is favored when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break existing solute-solute and solvent-solvent bonds.

For this compound, the key factors are:

-

The Acrylate Group (-O(C=O)CH=CH₂): This ester group introduces polarity and the potential for dipole-dipole interactions. However, it lacks hydrogen bond donors, limiting its affinity for highly cohesive, protic solvents.[6]

-

The 4-tert-Butylcyclohexyl Group: This large, saturated carbocyclic group is distinctly non-polar and hydrophobic. Its presence dominates the molecular character, creating strong van der Waals (dispersive) forces.

Consequently, TBCHA exhibits very poor solubility in water (reported as 5 mg/L at 20°C) but is known to have good solubility in a majority of organic solvents.[3][4][7] Solvents with a predominantly non-polar or moderately polar character are the most effective at solvating the large alkyl portion of the molecule, leading to high miscibility.

Predictive Solubility Profile

Based on the "like dissolves like" principle and the molecular structure of TBCHA, a predictive solubility profile can be established. The following table summarizes the expected solubility of TBCHA in various classes of organic solvents. It is critical to note that this table serves as a scientifically grounded guideline, and precise quantitative values must be confirmed via experimental measurement.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |

| Non-Polar | Toluene, Hexane, Xylenes, Cyclohexane | Highly Soluble / Miscible | The dominant non-polar alkyl group of TBCHA has a strong affinity for non-polar solvents through dispersive forces. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Methyl Ethyl Ketone (MEK) | Highly Soluble / Miscible | These solvents possess moderate polarity that can interact with the acrylate ester group, while also having sufficient non-polar character to solvate the alkyl ring. |

| Polar Protic | Ethanol, Isopropanol | Soluble to Moderately Soluble | Shorter-chain alcohols can solvate TBCHA, but solubility may decrease as the alcohol's polarity and hydrogen-bonding network become more dominant. |

| Highly Polar Protic | Methanol, Water | Sparingly Soluble to Insoluble | The strong hydrogen-bonding networks of these solvents are not effectively disrupted by the largely non-polar TBCHA molecule, leading to poor miscibility. |

Standardized Protocol for Experimental Solubility Determination

To move from prediction to quantification, a rigorous experimental methodology is required. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a liquid solute in a solvent at a specified temperature.

Pre-Protocol: Safety & Handling

As a Senior Application Scientist, safety is the foundation of all laboratory work. This compound is classified as a skin and eye irritant and may cause an allergic skin reaction or respiratory irritation.[9][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9][11]

-

Ventilation: All handling should occur within a well-ventilated laboratory or a chemical fume hood to avoid inhaling vapors.[11]

-

SDS Review: Before beginning, thoroughly review the Safety Data Sheet (SDS) for TBCHA and all solvents to be used.[9][11]

Equipment and Materials

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 20 mL)

-

Temperature-controlled orbital shaker or magnetic stirrer with hotplate

-

Calibrated volumetric pipettes and syringes

-

Drying oven or vacuum desiccator

Experimental Workflow: The Isothermal Equilibrium Method

This method establishes a saturated solution at a constant temperature, after which the concentration of the dissolved solute is measured.

Step 1: Preparation of a Saturated Solution

-

Add a known volume of the chosen solvent (e.g., 10.0 mL) to a glass vial.

-

Add TBCHA to the vial in excess, ensuring a visible amount of undissolved solute remains after initial mixing. This is a critical step to guarantee that the solution reaches saturation.

-

Securely cap the vial to prevent solvent evaporation.

Step 2: Attaining Thermodynamic Equilibrium

-

Place the vial in a temperature-controlled shaker set to a constant temperature (e.g., 25.0 °C ± 0.5 °C).

-

Agitate the mixture for a minimum of 24 hours. This extended duration is necessary to ensure that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

Step 3: Phase Separation

-

After 24 hours, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours. This permits the undissolved excess TBCHA to settle, leaving a clear, saturated supernatant.

Step 4: Sample Extraction and Analysis

-

Carefully withdraw a precise aliquot (e.g., 2.00 mL) of the clear supernatant using a calibrated pipette or syringe. It is imperative not to disturb the settled layer of undissolved solute.

-

Dispense the aliquot into a pre-weighed, clean, and dry vial. Record the mass of the empty vial.

-

Place the vial containing the aliquot in a vacuum oven at a moderate temperature (e.g., 40-50°C) until the solvent has completely evaporated and the mass of the vial is constant. This removes the volatile solvent, leaving only the non-volatile TBCHA residue.

-

Weigh the vial containing the dried TBCHA residue.

Step 5: Calculation of Solubility

-

Calculate the mass of the dissolved TBCHA by subtracting the mass of the empty vial from the final mass.

-

Determine the solubility using the following formula, typically expressed in grams per 100 mL of solvent:

Solubility ( g/100 mL) = (Mass of TBCHA residue (g) / Volume of aliquot (mL)) * 100

Workflow Visualization

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.

Caption: Experimental workflow for determining the solubility of TBCHA.

Conclusion

This compound is a monomer whose performance is inextricably linked to its solubility. Its molecular structure, dominated by a large non-polar moiety, renders it highly soluble in non-polar and moderately polar aprotic organic solvents, with limited solubility in highly polar, protic media like water. While theoretical principles provide a strong predictive framework, this guide emphasizes the necessity of empirical validation. The detailed isothermal equilibrium protocol provided herein offers a robust, self-validating system for generating the precise, quantitative solubility data required by formulation scientists and researchers to innovate with confidence.

References

- 1. This compound [myskinrecipes.com]

- 2. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]

- 3. CAS 84100-23-2: this compound [cymitquimica.com]

- 4. This compound CAS#: 84100-23-2 [m.chemicalbook.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound CAS#: 84100-23-2 [amp.chemicalbook.com]

- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 4-(1,1-Dimethylethyl)cyclohexyl acrylate | C13H22O2 | CID 688322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. labproinc.com [labproinc.com]

Free radical polymerization mechanism of 4-tert-Butylcyclohexyl acrylate

An In-Depth Technical Guide to the Free Radical Polymerization of 4-tert-Butylcyclohexyl Acrylate (tBCHA)

Executive Summary

This compound (tBCHA) is a monofunctional acrylate monomer that has garnered significant attention in materials science for its ability to impart a unique combination of flexibility, toughness, thermal stability, and low polymerization shrinkage to polymers.[1][2] Its distinctive molecular structure, featuring a bulky tert-butylcyclohexyl group, provides significant steric hindrance that fundamentally influences the kinetics of free radical polymerization and the ultimate properties of the resulting polymer.[1] This guide provides a detailed examination of the free radical polymerization mechanism of tBCHA, from the fundamental steps of initiation, propagation, and termination to the specific influence of its sterically demanding side group. Furthermore, it presents a validated, step-by-step experimental protocol for the synthesis and subsequent characterization of poly(this compound), designed for researchers and scientists in polymer chemistry and drug development.

Introduction to this compound (tBCHA)

Molecular Structure and Physicochemical Properties

tBCHA is an ester of acrylic acid and 4-tert-butylcyclohexanol. The key to its utility lies in the large, non-polar tert-butylcyclohexyl group appended to the acrylate backbone.[3] This group is conformationally flexible and sterically bulky, which reduces the polymerization rate compared to less hindered acrylates but significantly enhances the thermal and mechanical properties of the final polymer.[1] The resulting polymers are valued for their durability, impact resistance, and excellent adhesion to a variety of substrates.[2][4]

Table 1: Physicochemical Properties of this compound (tBCHA) and its Polymer

| Property | Value | Source(s) |

|---|---|---|

| Monomer Properties | ||

| CAS Number | 84100-23-2 | [4][5] |

| Molecular Formula | C₁₃H₂₂O₂ | [4][5] |

| Molecular Weight | 210.31 g/mol | [4][5] |

| Density | ~1.108 g/mL at 25 °C | [5][6] |

| Refractive Index (n20/D) | ~1.464 | [5][7] |

| Flash Point | 102 °C (closed cup) | [3][7] |

| Polymer Properties |

| Glass Transition Temp. (Tg) | ~72 °C |[4] |

Industrial Significance and Applications

The unique properties conferred by the tBCHA monomer make it a valuable component in high-performance material formulations. It is extensively used as a reactive diluent in photocurable resins for adhesives, inks, and coatings.[1][4] Its inclusion improves flexibility, toughness, and adhesion while maintaining low viscosity for ease of application.[2] These characteristics are critical in industries such as automotive, electronics, and construction, where materials with high durability and resistance to environmental factors like heat, chemicals, and water are required.[3][8]

Core Mechanism of Free Radical Polymerization

Free radical polymerization is a chain-growth process that constitutes the primary method for synthesizing poly(acrylates).[9] The mechanism proceeds through three distinct stages: initiation, propagation, and termination.[10][11]

Caption: Core stages of free radical polymerization.

Initiation: The Spark of Reaction

The process begins with the decomposition of an initiator molecule, typically an azo compound like 2,2'-azobisisobutyronitrile (AIBN) or a peroxide, to generate primary free radicals.[10][11] This decomposition can be induced by heat or ultraviolet light.[11] The highly reactive primary radical then attacks the carbon-carbon double bond of a tBCHA monomer, forming a new, more stable carbon-centered radical and officially initiating a polymer chain.[9][12]

Propagation: Building the Polymer Chain

During propagation, the newly formed monomer radical rapidly adds to the double bond of subsequent tBCHA monomers.[9] Each addition regenerates the radical at the end of the growing chain, allowing for the swift formation of a long polymer backbone in a self-perpetuating chain reaction.[13]

Termination: Controlling Molecular Weight

The polymerization process ceases when the growing radical chains are deactivated. Termination can occur through two primary pathways:

-

Combination: Two growing radical chain ends combine to form a single, longer "dead" polymer chain.[10]

-

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains: one with a saturated end and another with an unsaturated end.[10][14]

The dominant termination mechanism influences the final molecular weight and structure of the polymer.[9] For many acrylate systems, disproportionation is a significant termination pathway.[14]

The Role of Chain Transfer and Secondary Reactions

Chain transfer is a process where the radical activity is transferred from a growing polymer chain to another molecule, such as a solvent, monomer, or a dedicated chain transfer agent.[10][13] This terminates the growth of one chain while initiating a new one, effectively controlling the polymer's molecular weight. At the elevated temperatures often used in industrial acrylic polymerizations (>120 °C), secondary reactions like intramolecular hydrogen abstraction (backbiting) can become more prevalent.[13][15] This process can create mid-chain radicals, leading to branched polymer architectures instead of purely linear chains.[15][16]

The Influence of the tert-Butylcyclohexyl Group on Polymerization Kinetics

Steric Effects on Propagation and Termination Rates

The defining feature of tBCHA polymerization is the steric hindrance imposed by its bulky side group.[1] This bulkiness sterically shields the propagating radical at the chain end. This has two major consequences:

-

It can slightly decrease the propagation rate constant (kₚ) by hindering the approach of new monomer molecules.

-

It significantly decreases the termination rate constant (kₜ) by making it much more difficult for two bulky chain ends to come together for combination or disproportionation.

A study on the closely related 4-tert-butylcyclohexyl methacrylate (BCHMA) confirmed that the steric effects were far more pronounced in suppressing termination than in hindering propagation.[17] This imbalance leads to a longer lifetime for the propagating radicals and, consequently, a high overall polymerization reactivity.[17]

Implications for Polymer Architecture and Properties

The steric influence of the tBCHA side group directly translates to the properties of the final polymer. The bulky, conformationally flexible cyclohexyl rings prevent dense chain packing, which contributes to the polymer's flexibility and toughness.[1] This same steric hindrance enhances the thermal stability of the polymer by restricting chain mobility and raising the energy barrier for thermal degradation.[1]

Experimental Workflow: Synthesis of Poly(tBCHA) via Solution Polymerization

This section provides a detailed protocol for the laboratory-scale synthesis of poly(tBCHA) using AIBN as a thermal initiator in a toluene solution.

Caption: Experimental workflow for tBCHA synthesis.

Materials and Reagent Preparation

-

Monomer: this compound (tBCHA), inhibitor removed by passing through a column of basic alumina.

-

Initiator: 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.

-

Solvent: Toluene, anhydrous.

-

Non-solvent: Methanol, reagent grade.

-

Atmosphere: High-purity nitrogen or argon gas.

Step-by-Step Polymerization Protocol

-

Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet/outlet.

-

Charging the Reactor: Add 21.0 g (0.1 mol) of purified tBCHA and 80 mL of toluene to the flask.

-

Degassing: Stir the solution and bubble nitrogen gas through it for 30 minutes to remove dissolved oxygen, which is a potent inhibitor of radical polymerization.[18]

-

Initiator Preparation: In a separate vial, dissolve 0.164 g (1.0 mmol) of AIBN in 20 mL of toluene.

-

Initiation: Heat the monomer solution to 70 °C using an oil bath. Once the temperature is stable, inject the AIBN solution into the flask using a syringe.

-

Polymerization: Maintain the reaction at 70 °C with constant stirring under a positive nitrogen pressure. The reaction progress can be monitored by observing the increase in viscosity. A typical reaction time is 4 to 24 hours, depending on the desired conversion and molecular weight.

Table 2: Example Reaction Conditions for tBCHA Polymerization

| Parameter | Value | Rationale |

|---|---|---|

| Monomer (tBCHA) | 0.1 mol | Establishes the amount of polymer to be synthesized. |

| Initiator (AIBN) | 1.0 mmol | [Monomer]:[Initiator] ratio of 100:1 is common for achieving moderate to high molecular weight. |

| Solvent (Toluene) | 100 mL | Provides a medium for the reaction and helps control viscosity and temperature. |

| Temperature | 70 °C | A suitable temperature for the controlled thermal decomposition of AIBN. |

| Time | 4-24 h | Allows for significant monomer conversion. |

Polymer Isolation and Purification

-

Termination: After the desired time, terminate the polymerization by rapidly cooling the flask in an ice-water bath and exposing the solution to air.

-

Precipitation: Slowly pour the viscous polymer solution into a beaker containing 500 mL of cold, rapidly stirring methanol. The poly(tBCHA) will precipitate as a white solid.

-

Washing: Allow the solid to settle, then decant the methanol. Add fresh methanol, stir to wash the polymer, and decant again. Repeat this washing step twice more to remove unreacted monomer and initiator fragments.

-

Drying: Collect the polymer by filtration and dry it in a vacuum oven at 50 °C until a constant weight is achieved.

Characterization of Poly(tBCHA)

Molecular Weight Analysis (SEC/GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the synthesized polymer.[17][19] This analysis provides critical information about the success of the polymerization in achieving the desired chain length and distribution.

Structural Verification (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the chemical structure of the resulting polymer. ¹H NMR and ¹³C NMR spectra will show the disappearance of the vinyl proton and carbon signals from the monomer and the appearance of the characteristic broad peaks of the saturated polymer backbone.

Thermal Analysis (DSC/TGA)

-

Differential Scanning Calorimetry (DSC): This technique is used to measure the glass transition temperature (T₉) of the polymer, a key indicator of its amorphous nature and the temperature at which it transitions from a rigid, glassy state to a more rubbery state.[17][19]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of the polymer as a function of temperature. This analysis is used to determine the thermal stability and decomposition profile of the poly(tBCHA).

Conclusion

The free radical polymerization of this compound is a robust method for producing polymers with a valuable set of properties, including enhanced toughness, flexibility, and thermal stability. The mechanism follows the classic steps of initiation, propagation, and termination, but the kinetics and resulting polymer properties are uniquely governed by the steric influence of the bulky tert-butylcyclohexyl side group. This steric hindrance preferentially reduces the rate of termination, leading to high polymerization reactivity and the formation of high-performance materials suitable for a wide range of advanced applications.

References

- 1. This compound|CAS 84100-23-2|TBCHA [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. uychem.com [uychem.com]

- 4. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 84100-23-2 [chemicalbook.com]

- 7. This compound 90 84100-23-2 [sigmaaldrich.com]

- 8. This compound [myskinrecipes.com]

- 9. youtube.com [youtube.com]

- 10. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 11. Polymerization Reactions [chemed.chem.purdue.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. polymersource.ca [polymersource.ca]

An In-Depth Technical Guide to the Reactivity Ratios of 4-tert-Butylcyclohexyl Acrylate in Copolymerization

Foreword: Navigating the Landscape of Reactivity in Specialty Monomers

To our fellow researchers, scientists, and drug development professionals, this guide ventures into the nuanced world of copolymerization, focusing on a monomer of significant industrial interest: 4-tert-Butylcyclohexyl acrylate (tBCHA). This bulky, cycloaliphatic acrylate is prized for its ability to impart desirable properties such as enhanced durability, flexibility, and adhesion to polymer formulations used in advanced coatings, inks, and adhesives.[1] The precise control of these properties is intrinsically linked to the copolymer's microstructure, which is dictated by the reactivity ratios of the constituent monomers.

A comprehensive literature review reveals a notable scarcity of published, experimentally determined reactivity ratios specifically for this compound. This guide, therefore, adopts a dual approach to provide a robust and intellectually honest resource. Firstly, we will establish the foundational principles of copolymerization kinetics and the established methodologies for determining reactivity ratios. Secondly, in the absence of direct data for tBCHA, we will utilize its close structural analog, 4-tert-Butylcyclohexyl methacrylate (tBCHMA), as a proxy to illustrate these principles and experimental workflows. It is crucial to acknowledge that the alpha-methyl group in methacrylates generally influences their reactivity relative to their acrylate counterparts; this distinction will be a recurring point of discussion. This guide is designed not only to inform but also to equip you with the strategic and technical framework necessary to determine and interpret the reactivity ratios for this or any novel monomer system.

The Theoretical Cornerstone: Understanding Copolymerization and Reactivity Ratios

In the realm of polymer chemistry, copolymerization stands as a powerful technique to engineer materials with tailored properties by combining two or more different monomers into a single polymer chain. The resulting copolymer's properties are not merely an average of the constituent homopolymers but are profoundly influenced by the sequence distribution of the monomer units along the chain. This sequence is governed by the kinetics of the propagation steps in radical polymerization.

Assuming the terminal model of copolymerization, where the reactivity of a growing polymer chain radical is determined solely by its terminal monomer unit, there are four possible propagation reactions for a binary system of monomer 1 (M₁) and monomer 2 (M₂):

-

k₁₁: M₁• + M₁ → M₁• (Homopropagation)

-

k₁₂: M₁• + M₂ → M₂• (Cross-propagation)

-

k₂₂: M₂• + M₂ → M₂• (Homopropagation)

-

k₂₁: M₂• + M₁ → M₁• (Cross-propagation)

From these rate constants, we derive the reactivity ratios , r₁ and r₂:

-

r₁ = k₁₁ / k₁₂

-

r₂ = k₂₂ / k₂₁

These ratios are the linchpin to understanding copolymer composition. They quantify the preference of a growing polymer radical to add a monomer of its own kind (homopropagation) versus the other monomer (cross-propagation). The celebrated Mayo-Lewis equation relates the instantaneous composition of the copolymer being formed (F₁) to the composition of the monomer feed (f₁):

F₁ = (r₁f₁² + f₁f₂) / (r₁f₁² + 2f₁f₂ + r₂f₂²)

Where F₁ and F₂ are the mole fractions of monomers 1 and 2 in the copolymer, and f₁ and f₂ are the mole fractions in the monomer feed.

The values of r₁ and r₂ provide critical insight into the resulting copolymer structure, as illustrated in the diagram below.

References

Thermogravimetric analysis of poly(4-tert-Butylcyclohexyl acrylate)

An In-depth Technical Guide to the Thermogravimetric Analysis of Poly(4-tert-Butylcyclohexyl Acrylate)

Authored by: A Senior Application Scientist

Foreword

Welcome to this in-depth technical guide on the thermogravimetric analysis (TGA) of poly(this compound) (p(4-TBCHA)). This document is intended for researchers, scientists, and professionals in materials science and drug development who require a thorough understanding of the thermal stability and decomposition kinetics of this unique polymer. As a polymer with a bulky cycloaliphatic side group, p(4-TBCHA) presents interesting thermal characteristics that are critical for its application in advanced materials and formulations. This guide moves beyond a simple recitation of methods to provide a causal explanation for experimental choices and a mechanistic interpretation of the resulting data, grounded in established principles of polymer science.

Introduction: The Significance of Thermal Stability for p(4-TBCHA)

Poly(this compound) is a specialty polymer synthesized from the this compound monomer.[1] The bulky and rigid 4-tert-butylcyclohexyl group imparts unique properties to the polymer, such as high glass transition temperature (Tg), and influences its solubility and mechanical characteristics. These attributes make it a candidate for applications requiring thermal and dimensional stability.

Thermogravimetric analysis (TGA) is a cornerstone technique in thermal analysis that measures changes in the mass of a material as a function of temperature or time in a controlled atmosphere.[2][3] For polymers like p(4-TBCHA), TGA provides critical data on:

-

Thermal Stability: The temperature range in which the polymer remains stable before decomposition begins.

-

Decomposition Profile: The specific temperatures and rate at which the polymer degrades.

-

Compositional Analysis: The amount of volatile components, and in composite materials, the filler content.[4]

-

Product Lifetime Estimation: Through kinetic analysis, TGA can be used to predict the long-term performance of the polymer under various thermal conditions.[5][6]

Understanding these thermal properties is paramount for defining processing parameters, predicting service life, and ensuring the material's integrity in its final application.

The Science of Thermogravimetric Analysis

TGA operates on a simple yet powerful principle: a high-precision balance continuously monitors the mass of a sample situated in a furnace.[3] The temperature of the furnace is increased at a controlled, linear rate, and the resulting mass loss is plotted against temperature. The output, a thermogram, provides a quantitative measure of the material's thermal stability.

Interpreting the Thermogram

A typical TGA curve for a polymer shows one or more distinct steps, each corresponding to a mass loss event. Key features include:

-

Onset Temperature (T_onset): The temperature at which significant thermal degradation begins.

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is maximal. This is determined from the peak of the derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment, which can indicate the presence of inert fillers or char formation.

The atmosphere in which the analysis is conducted is a critical experimental parameter. An inert atmosphere (typically nitrogen) is used to study thermal decomposition, while an oxidative atmosphere (air or oxygen) is used to investigate thermo-oxidative stability.[7]

Experimental Protocol: A Self-Validating TGA Workflow

The following protocol is designed to produce reliable and reproducible TGA data for p(4-TBCHA), in accordance with standards such as ISO 11358.[3]

Instrument Preparation and Calibration

-

Instrument: A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 800°C.

-

Crucible Selection: Use an inert crucible, typically alumina or platinum. Ensure the crucible is clean by heating it in the furnace to a high temperature to burn off any contaminants.[8]

-

Calibration: Perform temperature and mass calibrations according to the instrument manufacturer's guidelines. Temperature calibration is often done using materials with known Curie points.

Sample Preparation

-

Sample Form: The polymer sample should be in a consistent form, such as a fine powder or a small piece cut from a larger film or molded part. A representative sample is crucial for accurate results.[8]

-

Sample Mass: Weigh a sample of approximately 5-10 mg directly into the tared TGA crucible. A smaller sample size minimizes thermal gradients within the sample.

TGA Measurement Parameters

-

Atmosphere: For studying thermal decomposition, use a high-purity inert gas, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min).[4]

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate. A rate of 10°C/min or 20°C/min is common for initial screening.[2] Slower heating rates can improve the resolution of overlapping decomposition steps.[7]

-

Continue heating to a final temperature where all degradation events are complete (e.g., 600-800°C).

-

-

Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

TGA Experimental Workflow Diagram

Caption: Standard workflow for TGA of a polymer sample.

Anticipated Thermal Decomposition of p(4-TBCHA)

While specific TGA data for poly(this compound) is not widely published, its decomposition mechanism can be predicted with high confidence by drawing parallels with structurally similar polymers, particularly poly(tert-butyl acrylate) (PtBA).[9][10] The thermal degradation is expected to occur in a two-stage process.

Stage 1: Side-Chain Elimination

The first and most significant mass loss event is anticipated to be the cleavage of the bulky 4-tert-butylcyclohexyl ester side group. Similar to how PtBA eliminates isobutylene to form poly(acrylic acid), p(4-TBCHA) is expected to undergo an intramolecular elimination reaction.[9][10] This reaction likely proceeds via a six-membered transition state, leading to the formation of poly(acrylic acid) and the volatile byproduct, 4-tert-butylcyclohexene.

This initial decomposition step is driven by the thermal lability of the ester group and the stability of the eliminated alkene. This is a characteristic degradation pathway for polyacrylates with bulky tertiary alkyl ester groups.

Stage 2: Main-Chain Scission

Following the removal of the side chains, the resulting polymer backbone is essentially poly(acrylic acid). This structure then undergoes further degradation at higher temperatures. The decomposition of poly(acrylic acid) typically involves dehydration (loss of water) to form anhydride linkages between adjacent carboxylic acid groups, followed by decarboxylation (loss of CO2) and fragmentation of the polymer backbone at even higher temperatures.[11] This leads to the formation of a carbonaceous char.

Proposed Decomposition Mechanism Diagram

Caption: Proposed two-stage thermal decomposition of p(4-TBCHA).

Expected TGA Data Summary

The following table outlines the expected data points from a TGA of p(4-TBCHA) performed in a nitrogen atmosphere.

| Parameter | Stage 1 (Side-Chain) | Stage 2 (Backbone) |

| Temperature Range (°C) | ~200 - 350 | > 350 |

| Mass Loss (%) | ~65-70% | ~20-25% |

| Primary Volatile Product | 4-tert-butylcyclohexene | H₂O, CO₂ |

| Solid Residue | Poly(acrylic acid) | Carbonaceous Char |

Note: These values are estimations based on the molecular weight of the repeating unit and mechanisms observed in analogous polymers. Actual values may vary based on molecular weight, tacticity, and experimental conditions.

Advanced Analysis: Decomposition Kinetics